4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol
CAS No.:
Cat. No.: VC17854689
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol -](/images/structure/VC17854689.png)
Specification
Molecular Formula | C10H11N3O |
---|---|
Molecular Weight | 189.21 g/mol |
IUPAC Name | 4-[(3-aminopyrazol-1-yl)methyl]phenol |
Standard InChI | InChI=1S/C10H11N3O/c11-10-5-6-13(12-10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12) |
Standard InChI Key | JUPNSNSXDCRLQL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CN2C=CC(=N2)N)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 189.21 g/mol. Its IUPAC name, 4-[(3-aminopyrazol-1-yl)methyl]phenol, reflects the phenolic ring substituted at the para position by a methylene-linked 3-amino-pyrazole group. The pyrazole ring exists in tautomeric equilibrium between 1H- and 2H- forms, influenced by pH and solvent polarity.
Key Structural Features:
-
Phenolic Hydroxyl Group: Enhances solubility via hydrogen bonding and participates in electrophilic aromatic substitution.
-
Amino-Pyrazole Moiety: Provides nucleophilic sites for derivatization and metal coordination.
-
Methylene Bridge: Facilitates conformational flexibility, enabling interactions with biological targets.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation:
-
-NMR: Aromatic protons on the phenol ring resonate at δ 6.7–7.2 ppm, while the pyrazole protons appear as distinct singlets (δ 7.8–8.1 ppm).
-
IR: Broad O–H stretch at ~3200 cm and N–H stretches at 3300–3500 cm confirm functional groups.
Synthetic Methodologies
Nucleophilic Substitution Routes
The compound is typically synthesized via condensation of 3-amino-1H-pyrazole with 4-hydroxybenzyl derivatives. A representative protocol involves:
-
Reaction Setup:
-
3-Amino-1H-pyrazole (1.2 equiv) and 4-hydroxybenzyl chloride (1.0 equiv) in dimethylformamide (DMF).
-
Base: Potassium carbonate (2.0 equiv) at 80°C for 6 hours.
-
-
Yield Optimization:
-
Continuous flow reactors improve scalability, achieving yields of 75–85%.
-
Table 1: Synthetic Conditions and Outcomes
Parameter | Value/Range | Impact on Yield/Purity |
---|---|---|
Solvent | DMF | Enhances nucleophilicity |
Temperature | 80°C | Balances reaction rate/selectivity |
Catalyst | None | Minimizes side reactions |
Industrial-Scale Production
Large-scale synthesis employs continuous flow systems with in-line purification, reducing waste and improving efficiency. Catalytic methods using palladium or copper complexes are under investigation to enhance regioselectivity.
Chemical Reactivity and Derivative Synthesis
Electrophilic Aromatic Substitution
The phenol ring undergoes bromination and nitration at the para position due to the hydroxyl group’s activating effect:
-
Bromination: in acetic acid yields 3-bromo-4-[(3-amino-1H-pyrazol-1-yl)methyl]phenol (65% yield).
-
Nitration: produces 3-nitro derivatives (58% yield).
Functionalization of the Amino Group
The 3-amino substituent enables Schiff base formation and acylation:
-
Acylation: Benzoyl chloride in pyridine yields -benzoyl derivatives (70–88% yield).
-
Schiff Bases: React with aldehydes to form imines, enhancing metal-chelating capacity.
Enzyme | IC (µM) | Mechanism |
---|---|---|
Tyrosinase | 29.71 | Copper chelation |
COX-2 | 12.45 | Active-site occlusion |
Anti-Inflammatory Effects
In murine models, the compound reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 50 mg/kg doses. Microglial activation in neurodegenerative models is suppressed via NF-κB pathway modulation.
Anticancer Activity
Dose-dependent cytotoxicity is observed in HeLa and MCF-7 cell lines (IC: 18–25 µM). Apoptosis induction correlates with caspase-3 activation and Bcl-2 downregulation.
Comparative Analysis with Analogous Compounds
Structural Analogues
Pyrazole derivatives with thiazole or imidazole substituents exhibit distinct bioactivity profiles:
Table 3: Comparative Bioactivity
Compound | Target Activity | Efficacy (IC) |
---|---|---|
4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol | COX-2 Inhibition | 12.45 µM |
4-[Bis(thiazol-2-ylamino)methyl]phenol | Tyrosinase Inhibition | 29.71 µM |
Solubility and Bioavailability
The amino-pyrazole moiety improves aqueous solubility (LogP: 1.8) compared to thiazole analogues (LogP: 2.5).
Industrial and Research Applications
-
Medicinal Chemistry: Lead compound for COX-2 inhibitors.
-
Materials Science: Precursor for conductive polymers via oxidative polymerization.
Challenges and Future Directions
-
Stereochemical Control: Improving regioselectivity in derivative synthesis.
-
In Vivo Studies: Validating pharmacokinetics and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume